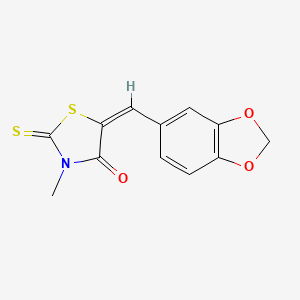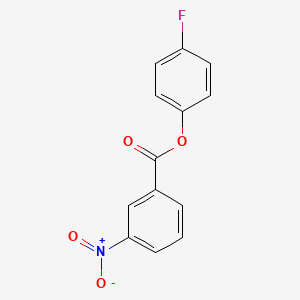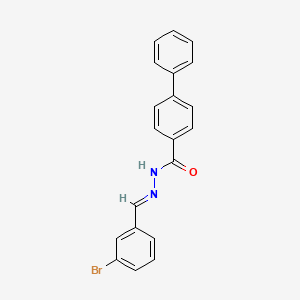
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química medicinal, la ciencia de los materiales y la síntesis orgánica. La presencia de ambos grupos bifenílicos e hidrazídicos en la molécula sugiere una posible actividad biológica y utilidad en química sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida típicamente involucra la reacción de la hidrazida del ácido bifeníl-4-carboxílico con 3-bromo-benzaldehído. La reacción generalmente se lleva a cabo en un solvente adecuado, como etanol o metanol, bajo condiciones de reflujo. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo involucran rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, se está volviendo cada vez más importante en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en aminas u otras formas reducidas.
Sustitución: El átomo de bromo en el grupo bencilideno puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH₃) o tert-butóxido de potasio (KOtBu) pueden emplearse para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Se investiga su potencial como agente terapéutico debido a su posible actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida involucra su interacción con objetivos moleculares específicos. El grupo hidrazida puede formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, potencialmente inhibiendo su actividad. El grupo bifenílico también puede contribuir a la afinidad de unión general y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Hidrazida del ácido bifeníl-4-carboxílico: Carece del átomo de bromo y del grupo bencilideno, lo que puede resultar en una actividad biológica diferente.
3-Bromo-bencilideno hidrazida: Contiene el átomo de bromo y el grupo bencilideno, pero carece del grupo bifenílico.
Singularidad
El Ácido bifeníl-4-carboxílico (3-bromo-bencilideno)-hidrazida es único debido a la combinación de grupos bifenílico, ácido carboxílico, bromo e hidrazida. Esta combinación puede resultar en una reactividad química y una actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H15BrN2O |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O/c21-19-8-4-5-15(13-19)14-22-23-20(24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,23,24)/b22-14+ |
Clave InChI |
OYAANMPEDDIEHU-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
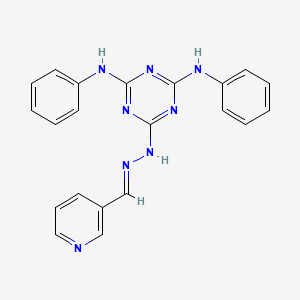
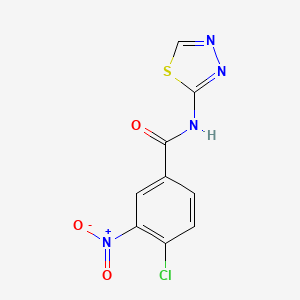

![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
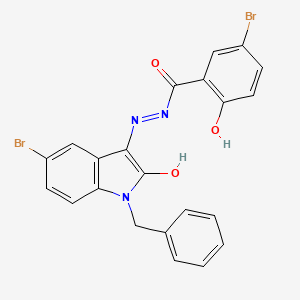
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
